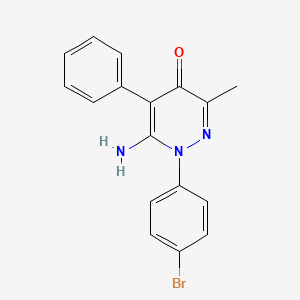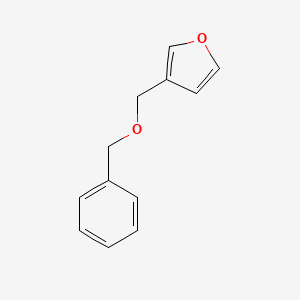
N-(Diphenylphosphoryl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylphosphoryl)-L-isoleucine is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a phosphoryl group attached to an L-isoleucine moiety, making it a chiral molecule with potential for asymmetric synthesis and other specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-isoleucine typically involves the reaction of diphenylphosphoryl chloride with L-isoleucine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
Reactants: Diphenylphosphoryl chloride and L-isoleucine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine.
Conditions: Low temperature, typically around 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylphosphoryl)-L-isoleucine undergoes several types of chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphoryl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various phosphorylated derivatives.
Applications De Recherche Scientifique
N-(Diphenylphosphoryl)-L-isoleucine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Diphenylphosphoryl)-L-valine: Similar structure but with a valine moiety instead of isoleucine.
N-(Diphenylphosphoryl)-L-leucine: Contains a leucine moiety, offering different steric and electronic properties.
N-(Diphenylphosphoryl)-L-alanine: Features an alanine moiety, making it less bulky compared to isoleucine.
Uniqueness
N-(Diphenylphosphoryl)-L-isoleucine stands out due to its specific chiral center and the presence of the isoleucine moiety, which provides unique steric and electronic characteristics. These properties make it particularly useful in asymmetric synthesis and as a selective ligand in coordination chemistry.
Propriétés
| 62056-90-0 | |
Formule moléculaire |
C18H22NO3P |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(2S,3S)-2-(diphenylphosphorylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-3-14(2)17(18(20)21)19-23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,22)(H,20,21)/t14-,17-/m0/s1 |
Clé InChI |
NCXFFBKXLYOVNU-YOEHRIQHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)

![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
![3-[(2,4-Dichlorophenyl)methyl]-5-(naphthalen-1-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B12904413.png)
